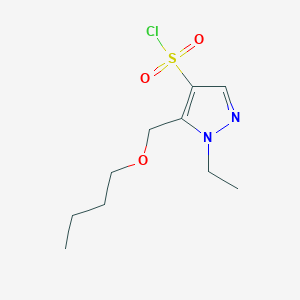
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The butoxymethyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.
- The ethyl group can be introduced through similar alkylation reactions using ethyl halides.
Formation of the Sulfonyl Chloride Group:
- The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid or sulfonate ester with thionyl chloride or chlorosulfonic acid.
Industrial Production Methods: Industrial production of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic methods may be employed to enhance efficiency and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps
-
Preparation of the Pyrazole Core:
- The pyrazole core can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
- The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
-
Oxidation and Reduction Reactions:
- The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced pyrazole derivatives.
-
Coupling Reactions:
- The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include the use of bases like triethylamine or pyridine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate; conditions include acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride; conditions include aprotic solvents like tetrahydrofuran.
Major Products Formed:
- Sulfonamide derivatives, sulfonate esters, sulfonothioates, oxidized pyrazoles, reduced pyrazoles, and various coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential drug candidate or as a building block for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways:
- Enzymes with nucleophilic active sites, such as serine proteases or cysteine proteases.
- Receptors with nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
- 5-(methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(propoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
Comparison:
- The butoxymethyl group in 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride provides unique steric and electronic properties compared to the methoxymethyl, ethoxymethyl, and propoxymethyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-16-8-9-10(17(11,14)15)7-12-13(9)4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKINHCDVJBRXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














